REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[S:8](=[O:9])(=[O:10])[NH:11][C:12]([C:13](=[O:14])[O:15][CH3:16])=[O:17].[CH3:18][C:19]([CH3:20])([O-:21])[CH3:22].[K+:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[C:1]1([c:2]2[cH:3][cH:4][cH:5][cH:6][cH:7]2)=[C:13]([OH:14])[C:12](=[O:17])[NH:11][S:8]1(=[O:9])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)NS(=O)(=O)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C1NS(=O)(=O)C(c2ccccc2)=C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |